1-(2-Fluoro-4-methoxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one
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Overview
Description
1-(2-Fluoro-4-methoxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluoro-4-methoxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-fluoro-4-methoxybenzaldehyde and 4-quinolinecarbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluoro-4-methoxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-4-methoxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets such as enzymes, receptors, or DNA. These interactions can modulate various biochemical pathways, leading to the observed biological activities.
Comparison with Similar Compounds
Similar Compounds
Chalcones: Other chalcone derivatives with similar structures and biological activities.
Flavonoids: Compounds with similar aromatic ketone structures.
Quinoline Derivatives: Compounds containing the quinoline moiety with diverse biological activities.
Uniqueness
1-(2-Fluoro-4-methoxyphenyl)-3-(quinolin-4-yl)prop-2-en-1-one is unique due to the presence of both the fluoro-methoxyphenyl and quinoline groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
914384-07-9 |
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Molecular Formula |
C19H14FNO2 |
Molecular Weight |
307.3 g/mol |
IUPAC Name |
1-(2-fluoro-4-methoxyphenyl)-3-quinolin-4-ylprop-2-en-1-one |
InChI |
InChI=1S/C19H14FNO2/c1-23-14-7-8-16(17(20)12-14)19(22)9-6-13-10-11-21-18-5-3-2-4-15(13)18/h2-12H,1H3 |
InChI Key |
OUBXHAVUIDXILB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C=CC2=CC=NC3=CC=CC=C23)F |
Origin of Product |
United States |
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